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Benzene, tetrachloroethoxy-

Cat. No.: B14167351
CAS No.: 79080-54-9
M. Wt: 259.9 g/mol
InChI Key: FFSTUBNWCMHTHE-UHFFFAOYSA-N
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Description

Contextualization within Organohalogen Chemistry

Organohalogen compounds are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. nih.gov This class of compounds is incredibly diverse, ranging from simple alkyl halides to complex aromatic structures. nih.gov Aryl halides, a sub-category of organohalogens, feature a halogen directly attached to an sp²-hybridized carbon of an aromatic ring. nih.govnist.gov Halogenated aryl ethers are a specific type of aryl halide that also contains an ether functional group. The carbon-halogen bond in aryl halides is generally stronger and less reactive towards nucleophilic substitution than in alkyl halides due to the delocalized π-electron system of the aromatic ring. nih.govpurechemistry.org

Importance of Aryl-Ether Linkages in Chemical Synthesis and Reactivity

The aryl-ether linkage is a common structural motif found in many natural products, pharmaceuticals, and advanced materials. encyclopedia.pub The synthesis of this linkage is a fundamental transformation in organic chemistry, often achieved through methods like the Williamson ether synthesis or more modern cross-coupling reactions. encyclopedia.pubnumberanalytics.com The ether bond itself is generally stable, but its presence can influence the reactivity of the aromatic ring. The oxygen atom of the ether can donate a lone pair of electrons into the aromatic system through resonance, which can activate the ring towards electrophilic aromatic substitution. ichemistry.cn

The synthesis of aryl ethers can be achieved through various methods, including the coupling of aryl halides with alcohols, a reaction often catalyzed by transition metals like copper or palladium. acs.orglibretexts.org

Electronic and Steric Effects of Polychlorinated Alkoxy Groups on Aromatic Systems

The substituent on an aromatic ring significantly influences its reactivity and the orientation of incoming electrophiles. stipjakarta.ac.id These influences are broadly categorized as electronic effects and steric effects.

Electronic Effects:

A polychlorinated alkoxy group, such as the tetrachloroethoxy group, is expected to have a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the chlorine atoms. nih.gov This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. spectroscopyonline.com While the ether oxygen can donate electron density via resonance (+M effect), the powerful inductive withdrawal from the multiple chlorine atoms likely dominates, making the ring less nucleophilic. spectroscopyonline.com Deactivating groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. purechemistry.org A bulky substituent like the tetrachloroethoxy group would create significant steric hindrance, particularly at the ortho positions of the benzene (B151609) ring. pcc.eu This steric bulk can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions, even in cases where the substituent is an ortho, para-director. wikipedia.org The sheer size of the tetrachloroethoxy group would likely make attack at the adjacent ortho positions sterically unfavorable. pcc.eu

Interactive Data Table: Properties of Related Halogenated Aromatic Compounds

While specific experimental data for "Benzene, tetrachloroethoxy-" is not widely available, the properties of related compounds can provide insights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
BenzeneC₆H₆78.1180.1 numberanalytics.compcc.eu5.5 numberanalytics.compcc.eu
ChlorobenzeneC₆H₅Cl112.56131.7-45.2
1,2,3,4-Tetrachloro-5,6-dimethoxybenzeneC₈H₆Cl₄O₂275.94Not AvailableNot Available
Polychlorinated diphenyl ethers (general)C₁₂H₁₀-nClnOVariableVariableVariable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl4O B14167351 Benzene, tetrachloroethoxy- CAS No. 79080-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79080-54-9

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-ethoxybenzene

InChI

InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3

InChI Key

FFSTUBNWCMHTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Benzene, Tetrachloroethoxy

Strategies Involving Direct Etherification of Halogenated Phenols

This primary approach involves the formation of the ether bond as a key step, starting from a tetrachlorophenol precursor. The hydroxyl group of the phenol (B47542) is converted to an ethoxy group using an appropriate ethylating agent.

The Williamson ether synthesis is a cornerstone of ether preparation in organic chemistry, valued for its broad scope and reliability. wikipedia.orgkhanacademy.org The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

In the context of synthesizing Benzene (B151609), tetrachloroethoxy-, the process begins with the deprotonation of a tetrachlorophenol using a suitable base to form a sodium or potassium tetrachlorophenoxide. This phenoxide ion then acts as a nucleophile, attacking a primary ethyl halide, such as ethyl bromide or ethyl iodide. The choice of base is crucial; for acidic phenols, relatively mild bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the rate of the SN2 reaction. jk-sci.com

Reaction Scheme: C₆HCl₄OH + Base → C₆HCl₄O⁻Na⁺ (or K⁺) C₆HCl₄O⁻Na⁺ (or K⁺) + CH₃CH₂-X → C₆HCl₄OCH₂CH₃ + NaX (or KX) (where X = Cl, Br, I)

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

ComponentExamplesPurpose/Notes
Starting Material 2,3,4,5-Tetrachlorophenol (B165442), 2,3,4,6-TetrachlorophenolThe specific isomer of tetrachlorophenol determines the final product structure.
Base NaOH, KOH, K₂CO₃, NaHDeprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide.
Ethylating Agent Ethyl bromide (CH₃CH₂Br), Ethyl iodide (CH₃CH₂I)Provides the ethyl group. Iodides are more reactive but also more expensive than bromides.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing reaction rate.
Temperature 50-100 °CReaction temperature is typically elevated to ensure a reasonable reaction rate.

The Mitsunobu reaction offers an alternative pathway for forming ethers from alcohols under mild, neutral conditions. wikipedia.orgnih.gov It is particularly useful for converting primary and secondary alcohols into a variety of functional groups, including ethers. wikipedia.orgorganic-chemistry.org The reaction involves an alcohol (in this case, tetrachlorophenol acting as the nucleophile), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism is complex, beginning with the reaction of triphenylphosphine and DEAD to form a phosphonium intermediate. organic-chemistry.orgmissouri.edu This intermediate activates the ethanol (B145695) (the alcohol being converted), making it susceptible to nucleophilic attack by the tetrachlorophenoxide. A significant drawback of this method is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate the purification of the desired ether. missouri.edu

Reaction Scheme: C₆HCl₄OH + CH₃CH₂OH + PPh₃ + DEAD → C₆HCl₄OCH₂CH₃ + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Table 2: Key Reagents for the Mitsunobu Reaction

ReagentExampleRole in Reaction
Phenolic Substrate TetrachlorophenolActs as the acidic pronucleophile.
Alcohol EthanolThe source of the ethoxy group.
Phosphine Triphenylphosphine (PPh₃)Acts as a reducing agent and activates the azodicarboxylate.
Azodicarboxylate DEAD, DIADActs as an oxidizing agent and facilitates the activation of the alcohol.
Solvent Tetrahydrofuran (THF), Diethyl etherAnhydrous aprotic solvents are typically used.

Aromatic Substitution Routes

An alternative synthetic strategy involves starting with a simpler aromatic ring and subsequently introducing the chloro and ethoxy substituents. This can be achieved through either electrophilic or nucleophilic aromatic substitution.

This approach would theoretically involve the direct chlorination of ethoxybenzene. The ethoxy group (-OCH₂CH₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution. This directing effect means that incoming electrophiles (in this case, chlorine) will preferentially add to the positions ortho (2 and 6) and para (4) to the ethoxy group.

Synthesizing a specific tetrachloroethoxybenzene isomer via this method would be exceptionally challenging. The reaction would likely proceed in a stepwise manner, first yielding a mixture of ortho- and para-chloroethoxybenzene. Subsequent chlorination steps would become more complex, with the existing chloro- and ethoxy- substituents influencing the position of further additions. This lack of regioselectivity typically leads to a mixture of di-, tri-, and tetrachlorinated isomers that are difficult to separate. Furthermore, forcing the reaction to completion with four chlorine atoms may require harsh conditions, potentially leading to unwanted side reactions or degradation. While methods for the selective chlorination of phenols exist, achieving a single tetrachloro- isomer from ethoxybenzene is not a straightforward or high-yielding process. researchgate.netgoogle.comgoogle.com

Nucleophilic aromatic substitution (SNAr) provides a more viable route when the aromatic ring is highly substituted with electron-withdrawing groups. masterorganicchemistry.comorganicchemistoncall.com In this case, the chlorine atoms themselves act as activating groups, making the benzene ring electron-deficient and susceptible to attack by a strong nucleophile. youtube.com

A plausible starting material for this synthesis is pentachlorobenzene (B41901). The five chlorine atoms strongly activate the ring for nucleophilic attack. The reaction with a strong nucleophile like sodium ethoxide (NaOEt) would lead to the displacement of one of the chloride ions by the ethoxide ion. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This method is generally more regioselective than electrophilic substitution on an activated ring and is a common strategy for preparing highly substituted aryl ethers. masterorganicchemistry.com

Reaction Scheme: C₆Cl₅H + NaOCH₂CH₃ → C₆HCl₄OCH₂CH₃ + NaCl

Table 3: Conditions for Nucleophilic Aromatic Substitution

ComponentExamplesPurpose/Notes
Starting Material PentachlorobenzeneThe highly chlorinated ring is activated for nucleophilic attack.
Nucleophile Sodium ethoxide (NaOEt)A strong nucleophile that displaces a chloride ion.
Solvent Ethanol, DMSO, DMFThe solvent must be able to dissolve the reactants and is often the parent alcohol of the alkoxide.
Temperature Room temperature to elevated temperaturesReaction conditions depend on the reactivity of the aryl halide.

Post-Aromatic Etherification Functionalization

This strategy involves performing the etherification step on a partially halogenated precursor, followed by the introduction of the remaining halogen atoms. This multi-step approach can offer better control over the final substitution pattern compared to the direct tetrachlorination of ethoxybenzene.

For example, a dichlorophenol could first be converted to a dichloroethoxybenzene via the Williamson ether synthesis. The two existing chlorine atoms and the ethoxy group would then direct the subsequent electrophilic chlorination steps. While the ethoxy group is an ortho, para-director and the chloro groups are deactivating but also ortho, para-directing, the combination can provide better regiochemical control than starting with ethoxybenzene alone. The initial substituents can block certain positions and direct the incoming chlorine atoms to the remaining available sites on the aromatic ring. This method allows for a more controlled, stepwise assembly of the target molecule.

Example Two-Stage Synthesis:

Etherification: Dichlorophenol + Base + Ethyl Halide → Dichloroethoxybenzene

Chlorination: Dichloroethoxybenzene + Cl₂ / Catalyst → Tetrachloroethoxybenzene

This approach combines the reliability of the Williamson ether synthesis with the principles of electrophilic aromatic substitution, offering a strategic advantage in the synthesis of specific polysubstituted aromatic compounds.

Halogenation of Ethoxybenzene Analogues

The direct chlorination of ethoxybenzene presents a potential, though challenging, route to tetrachloroethoxybenzene. The ethoxy group is an activating ortho-, para-director for electrophilic aromatic substitution. Consequently, controlling the extent and regioselectivity of chlorination to achieve the desired tetrachloro- substitution pattern can be difficult. The reaction typically proceeds through mono-, di-, and tri-chlorinated intermediates.

Reaction Scheme:

C₆H₅OC₂H₅ + 4Cl₂ → C₆H₂Cl₄OC₂H₅ + 4HCl

Detailed research on the exhaustive chlorination of ethoxybenzene is not extensively documented in readily available literature, likely due to the formation of complex product mixtures and potential for side reactions, including cleavage of the ether bond under harsh chlorination conditions.

Stepwise Synthesis from Simpler Precursors

A more controlled and widely applicable approach involves a stepwise synthesis. This typically entails the synthesis of a tetrachlorinated benzene derivative, which is then converted to the target ether. A common strategy is the etherification of a tetrachlorophenol or the nucleophilic aromatic substitution on a hexachlorinated benzene derivative.

One plausible pathway begins with the chlorination of phenol to produce tetrachlorophenol. This intermediate can then undergo a Williamson ether synthesis with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.

Reaction Scheme:

C₆H₅OH + 5Cl₂ → C₆HCl₄OH + 5HCl (Chlorination of Phenol)

C₆HCl₄OH + C₂H₅I + K₂CO₃ → C₆H₂Cl₄OC₂H₅ + KI + KHCO₃ (Williamson Ether Synthesis)

Another stepwise approach involves the reaction of a polychlorinated benzene, such as hexachlorobenzene (B1673134), with sodium ethoxide. In this nucleophilic aromatic substitution (SNAr) reaction, one of the chlorine atoms is displaced by the ethoxide nucleophile. The reactivity of polychlorinated benzenes towards nucleophilic substitution increases with the number of chlorine atoms on the ring. nih.gov For instance, hexachlorobenzene reacts with sodium ethoxide to form monoethoxypentachlorobenzene. inchem.org While specific conditions for the synthesis of tetrachloroethoxybenzene from a pentachlorobenzene are not detailed, the principle of SNAr is well-established for such systems. nih.govnih.govnist.gov

The following table outlines representative conditions for the nucleophilic aromatic substitution on polychlorinated benzenes.

Starting MaterialReagentSolventTemperature (°C)ProductReference
HexachlorobenzeneSodium EthoxideHexane (B92381)Not SpecifiedMonoethoxypentachlorobenzene inchem.org
Polychlorinated BenzenesSodium MethoxideMethanolNot SpecifiedPolychlorinated Anisoles nih.gov

Catalytic Approaches to C-O Bond Formation in Aromatic Systems

Modern synthetic chemistry offers powerful catalytic methods for the formation of carbon-oxygen bonds in aromatic systems, which are applicable to the synthesis of tetrachloroethoxybenzene. These methods, such as the Ullmann condensation and palladium-catalyzed etherification, provide milder and often more efficient alternatives to traditional methods.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or a phenol. wikipedia.org In the context of synthesizing tetrachloroethoxybenzene, this could involve the reaction of a tetrachlorobenzene with ethanol or the reaction of a tetrachlorophenol with an ethyl halide, in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions.

General Ullmann Condensation Scheme:

Ar-X + R-OH + Cu (catalyst) + Base → Ar-OR + CuX + H-Base⁺

Palladium-catalyzed C-O bond formation, a cornerstone of modern cross-coupling chemistry, offers another versatile route. These reactions typically employ a palladium catalyst in combination with a suitable phosphine ligand to couple an aryl halide with an alcohol. This methodology has been successfully applied to the synthesis of a variety of aryl ethers. organic-chemistry.org The synthesis of 2-chloroethoxy-arenes from aryl chlorides has been demonstrated using a palladium catalyst, showcasing the utility of this approach for halogenated substrates. scispace.com

The following table summarizes key features of these catalytic approaches.

MethodCatalystLigand (if applicable)Typical SubstratesKey Advantages
Ullmann CondensationCopper (metal or salts)Diamines, AcetylacetonatesAryl halides, Alcohols, PhenolsApplicable to a wide range of substrates. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed EtherificationPalladium complexes (e.g., Pd₂(dba)₃)Bulky phosphines (e.g., Biarylphosphines)Aryl halides (including chlorides), AlcoholsHigh efficiency, mild reaction conditions, broad functional group tolerance. organic-chemistry.orgscispace.com

Chemical Reactivity and Transformation Pathways of Benzene, Tetrachloroethoxy

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents on the aromatic ring.

Regioselectivity and Directing Effects of the Tetrachloroethoxy Group

The tetrachloroethoxy group is anticipated to be a deactivating and meta-directing group in electrophilic aromatic substitution reactions. This is a consequence of the powerful electron-withdrawing inductive effect (-I effect) of the four chlorine atoms on the ethoxy moiety. askfilo.comdoubtnut.com The oxygen atom, while capable of donating a lone pair of electrons to the ring via resonance (+M effect), has this capacity significantly diminished by the strong inductive pull of the adjacent chlorinated carbons.

The strong -I effect of the -CH(Cl)CCl₃ portion of the substituent withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. This deactivation is a common feature of substituents with strong electron-withdrawing capabilities. doubtnut.com

Regarding regioselectivity, the deactivating nature of the tetrachloroethoxy group directs incoming electrophiles to the meta position. This can be explained by examining the stability of the Wheland intermediate (arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly bonded to the tetrachloroethoxy group. This is a highly destabilized situation due to the adjacent electron-withdrawing substituent. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a relatively more stable intermediate. The -CCl₃ group, for instance, is known to be a meta-directing group due to its strong -I effect, which destabilizes ortho and para intermediates. askfilo.comaskfilo.com

Table 1: Predicted Directing Effects of Various Substituents in Electrophilic Aromatic Substitution

SubstituentNatureDirecting Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta
-OCH(Cl)CCl₃ (Tetrachloroethoxy) Strongly Deactivating (Predicted) Meta (Predicted)

Influence on Reaction Kinetics and Thermodynamics

The tetrachloroethoxy group is expected to significantly decrease the rate of electrophilic aromatic substitution reactions compared to benzene. The strong inductive withdrawal of electron density from the aromatic ring increases the activation energy of the rate-determining step, which is the attack of the electrophile on the ring to form the arenium ion. msu.edu This deactivation is a hallmark of substituents with potent electron-withdrawing character.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aromatic compounds, typically requiring the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.org

Activation by Electron-Withdrawing Halogens on the Alkoxy Moiety

The tetrachloroethoxy group is predicted to activate the benzene ring towards nucleophilic aromatic substitution, particularly when a suitable leaving group (such as a halogen) is also present on the ring, especially at the ortho or para positions. masterorganicchemistry.comnptel.ac.in The four chlorine atoms on the ethoxy tail exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the ether oxygen to the benzene ring, reducing its electron density and making it more susceptible to attack by nucleophiles.

For an SNAr reaction to proceed, the aromatic ring must be electron-deficient. organicchemistoncall.com The cumulative -I effect of the tetrachloroethoxy group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Mechanistic Investigations of SNAr Pathways

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, is stabilized by the electron-withdrawing tetrachloroethoxy group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The rate of this reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. The presence of the tetrachloroethoxy group, especially in conjunction with other electron-withdrawing groups like a nitro group at the ortho or para position to the leaving group, would be expected to significantly accelerate the reaction. nptel.ac.in

Radical Reactions and Bond Dissociation Studies

The presence of multiple C-Cl and C-H bonds in the tetrachloroethoxy substituent suggests the possibility of radical reactions, often initiated by heat or UV light.

The C-H bond on the α-carbon of the ethoxy group (-O-CH(Cl)-) is an allylic-type position to the benzene ring and is also adjacent to an oxygen atom and a chlorine atom. Its bond dissociation energy (BDE) will be influenced by these neighboring atoms. Ethers are known to react with radicals, and the reactivity is influenced by the C-H bond dissociation energies. dcu.ieresearchgate.net

The C-Cl bonds in the -CCl₃ group are also susceptible to homolytic cleavage under certain conditions. The study of polychlorinated compounds has shown that they can undergo various radical-mediated transformations. doubtnut.com For instance, radical halogenation can occur at the alkane part of the molecule. chemistrysteps.comchemistrysteps.com

The bond dissociation energies (BDEs) are crucial in predicting the course of radical reactions. While specific BDE values for tetrachloroethoxybenzene are not documented in the searched literature, estimations can be made based on related structures. The C-Cl bond in CCl₄ is approximately 293 kJ/mol. ucsb.edu The presence of the oxygen atom and the phenyl group would modulate the BDEs of the C-H and C-Cl bonds in the tetrachloroethoxy moiety. Theoretical calculations have become a powerful tool for estimating BDEs for halogenated molecules. acs.org

Table 2: Representative Bond Dissociation Energies (BDEs) of Related Bonds

BondCompoundBDE (kJ/mol)
C-HMethane (CH₃-H)439
C-ClCarbon tetrachloride (CCl₃-Cl)293 ucsb.edu
C-H (α to ether)Diethyl ether (CH₃CH-O-CH₂CH₃)~394 researchgate.net
C-H (α to phenyl & ether) Toluene (C₆H₅CH₂-H) 375
C-H (in -OCH(Cl)CCl₃) Benzene, tetrachloroethoxy- Predicted to be relatively low
C-Cl (in -OCH(Cl)CCl₃) Benzene, tetrachloroethoxy- Predicted to be similar to other chlorinated alkanes

Information regarding "Benzene, tetrachloroethoxy-" is currently unavailable.

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound "Benzene, tetrachloroethoxy-". Consequently, it is not possible to provide an article detailing its chemical reactivity and transformation pathways as requested.

The search for data on the following topics yielded no results for the specified compound:

Homolytic Cleavage of C-Cl and C-O Bonds: No studies detailing the bond dissociation energies or conditions for the homolytic cleavage of the carbon-chlorine or carbon-oxygen bonds in tetrachloroethoxybenzene were identified.

Radical Addition to the Aromatic Ring: Research on radical addition reactions involving the aromatic ring of tetrachloroethoxybenzene is not available.

Hydrolytic and Solvolytic Degradation Mechanisms: There is no published information on the hydrolysis or solvolysis of this specific compound.

Oxidation and Reduction Chemistry: The oxidation and reduction reactions of tetrachloroethoxybenzene have not been documented in the searched resources.

Without any specific research findings or data, the generation of a scientifically accurate article adhering to the requested detailed outline is not feasible. General principles of reactivity for related classes of compounds, such as other polychlorinated benzenes or ethoxybenzenes, cannot be extrapolated to provide a specific and accurate account for "Benzene, tetrachloroethoxy-" without dedicated scientific investigation.

Degradation and Environmental Transformation Processes of Benzene, Tetrachloroethoxy

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of light, represents a significant pathway for the transformation of chlorinated aromatic compounds in the environment.

Direct photolysis involves the direct absorption of solar radiation by a molecule, leading to its excitation and subsequent chemical reaction. For compounds structurally similar to Benzene (B151609), tetrachloroethoxy-, such as polychlorinated diphenyl ethers (PCDEs), direct photolysis can proceed through several mechanisms. The primary pathways include the cleavage of the carbon-chlorine (C-Cl) bond, known as photodechlorination, and the cleavage of the carbon-oxygen (C-O) ether bond. researchgate.net Photodechlorination results in the stepwise removal of chlorine atoms from the benzene ring, leading to the formation of less chlorinated congeners. For instance, the photolysis of 1,2,4,5-tetrachlorobenzene (B31791) in a water solution when irradiated at wavelengths greater than 285 nm resulted in 61% degradation in 16 hours. nih.gov Another significant pathway for related compounds like PCDEs is intramolecular photocyclization, which leads to the formation of polychlorinated dibenzofurans (PCDFs). researchgate.netmdpi.com

The photoproducts from the degradation of analogous compounds are varied. The irradiation of tetrachlorophenols, which share the chlorinated aromatic moiety, in water-acetonitrile mixtures leads to reductive dechlorination. cdnsciencepub.com It is plausible that Benzene, tetrachloroethoxy- would undergo similar reactions, yielding a mixture of partially dechlorinated tetrachloroethoxybenzene isomers and potentially chlorinated phenols through ether bond cleavage.

Table 1: Potential Direct Photolysis Products of Benzene, tetrachloroethoxy- Based on Analogous Compounds

Precursor CompoundPhotolysis Product(s)Reference
Polychlorinated Diphenyl Ethers (PCDEs)Photodechlorinated PCDEs, Polychlorinated Dibenzofurans (PCDFs), Hydroxylated PCDEs, Chlorobenzene researchgate.netmdpi.com
1,2,4,5-Tetrachlorobenzene61% degraded in 16 hours (λ > 285 nm) nih.gov
1,2,3,4-Tetrachlorobenzene (B165215)46% degraded in 40 hours (λ > 285 nm) nih.gov
TetrachlorophenolsReductively dechlorinated products cdnsciencepub.com
Pentachlorobenzene (B41901)Tetrachlorobenzenes, Trichlorobenzenes, Dichlorobenzenes, Monochlorobenzene, Phenol (B47542), Benzene who.int

This table is interactive. Click on the headers to sort the data.

Photosensitized reactions involve the transfer of energy from an excited sensitizer (B1316253) molecule (such as humic substances in natural waters) to the target compound, which then undergoes degradation. While specific quantum yield data for Benzene, tetrachloroethoxy- are not available, studies on related compounds provide insight. The rate of photodegradation of pentachlorobenzene to tetrachlorobenzenes and subsequently to less chlorinated benzenes was found to increase in the presence of surfactants, which can act as photosensitizers. who.int The quantum yields for the phototransformation of polycyclic aromatic hydrocarbons (PAHs), which also possess aromatic ring structures, have been found to be significantly lower in hydrophobic media compared to aqueous systems, suggesting that the environmental matrix plays a crucial role in the efficiency of photochemical degradation.

Thermal Decomposition and Pyrolysis Studies

Thermal decomposition and pyrolysis, the breakdown of compounds at high temperatures in the absence of oxygen, are important processes in industrial settings and waste treatment.

The pyrolysis of chlorinated aromatic compounds can lead to a variety of byproducts. Studies on the pyrolysis of chlorobenzene, a related compound, have shown the formation of other chlorinated benzenes and naphthalenes. ukzn.ac.za The thermal decomposition of 1,2,4,5-tetrachlorobenzene can emit highly toxic fumes of chlorides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. noaa.gov For polychlorinated diphenyl ethers, pyrolysis at temperatures above 700°C leads to almost complete decomposition, with the primary products being polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), especially at around 600°C. mdpi.com It is therefore highly probable that the pyrolysis of Benzene, tetrachloroethoxy- would generate chlorinated benzenes, phenols, and potentially polychlorinated dibenzofurans through intramolecular cyclization, alongside products of incomplete combustion like carbon monoxide.

Table 2: Pyrolysis Conditions and Byproducts of Structurally Similar Compounds

CompoundTemperature Range (°C)Major Pyrolytic ByproductsReference
Polychlorinated Diphenyl Ethers600 - >700Polychlorinated Dibenzofurans (PCDFs) mdpi.com
ChlorobenzeneHigh TemperatureChlorinated naphthalenes, biphenyls ukzn.ac.za
Tetrachlorobenzene250 - 400Dechlorinated products acs.org
Unsaturated Chlorinated HydrocarbonsNot specifiedHexachlorobenzene (B1673134), partially chlorinated benzenes acs.org

This table is interactive. Click on the headers to sort the data.

Kinetic studies on the thermal degradation of related compounds indicate that temperature and residence time are critical factors. For tetrachlorobenzene, a study on its decomposition in a low-temperature pyrolysis-catalysis system showed that conversion efficiency increases with temperature, with up to 94.1% removal achieved at 350°C under optimal conditions. acs.org The decomposition efficiency was observed to decrease with increasing gas hourly space velocities, indicating the importance of sufficient residence time for complete degradation. acs.org

Abiotic Degradation Mechanisms in Environmental Matrices

In soil and sediment, the fate of Benzene, tetrachloroethoxy- is influenced by various abiotic processes, primarily sorption and hydrolysis, although biodegradation also plays a role.

Tetrachlorobenzenes are known to be persistent in the environment, with estimated half-lives in soil ranging from 28 to 417 days. canada.ca They are expected to be relatively immobile in soil due to their high organic carbon sorption coefficients. canada.ca Volatilization can be a significant removal pathway from surface soils. who.int

Hydrolysis of the ether linkage in Benzene, tetrachloroethoxy- could be a potential degradation pathway, although the C-O bond in aromatic ethers is generally stable. For polychlorinated diphenyl ethers, C-O bond photodissociation has been identified as a photolysis pathway, suggesting that this bond can be cleaved under certain environmental conditions. researchgate.net However, tetrachlorobenzenes are not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups. nih.govnih.gov

In anaerobic environments like buried sediments, tetrachlorobenzenes are highly persistent, with estimated half-lives for anaerobic biodegradation ranging from 120 to 720 days in deeper waters. canada.ca While some microbial degradation of tetrachlorobenzenes has been observed, with a reported half-life of about 18 days for 1,2,3,4-tetrachlorobenzene in an anaerobic sediment slurry, complete mineralization is often slow. nih.gov The persistence of these compounds in anaerobic sediments has been documented, with significant amounts found in lake core samples dating back over 60 years. canada.ca

Table 3: Environmental Half-Lives of Analogous Tetrachlorobenzene Isomers

IsomerEnvironmental MatrixHalf-LifeConditionsReference
1,2,4,5-TetrachlorobenzeneSurface Water28 - 417 days- canada.ca
1,2,4,5-TetrachlorobenzeneDeeper Waters120 - 720 daysAnaerobic Biodegradation canada.ca
1,2,4,5-TetrachlorobenzeneSediment56 - 1250 days- canada.ca
1,2,3,4-TetrachlorobenzeneAnaerobic Sediment Slurry~18 daysBiodegradation nih.gov
1,2,3,4-TetrachlorobenzeneSewage Sludge Amended Soil34.5 days- nih.gov
1,2,4,5-TetrachlorobenzeneSewage Sludge Amended Soil47 days- nih.gov

This table is interactive. Click on the headers to sort the data.

Hydrolytic Cleavage Under Various Environmental Conditions

The ether linkage in aromatic ethers can be susceptible to hydrolytic cleavage, a reaction in which a water molecule breaks the C-O bond. This process is generally slow for ethers under neutral pH conditions but can be catalyzed by acidic or basic conditions. wikipedia.org In the case of "Benzene, tetrachloroethoxy-", the strong electron-withdrawing nature of the four chlorine atoms on the benzene ring would likely make the ether bond more resistant to cleavage. masterorganicchemistry.commsu.edu

Studies on the hydrolysis of similar compounds, such as lignin (B12514952) model compounds with β-O-4 ether bonds, have shown that cleavage can be achieved under specific conditions, for instance, in the presence of metal chlorides in ionic liquids at elevated temperatures. researchgate.net While these conditions are not typical of natural environments, they suggest that hydrolytic cleavage is a potential, albeit likely slow, degradation pathway.

Interactive Data Table: Hydrolytic Cleavage of Aryl Ether Bonds in Model Compounds

Model CompoundConditionsProductsReference
Guaiacylglycerol-β-guaiacyl ether (GG)150°C, FeCl3 in [BMIM]ClGuaiacol researchgate.net
Veratrylglycerol-β-guaiacyl ether (VG)150°C, AlCl3 in [BMIM]ClGuaiacol researchgate.net

Reductive Dehalogenation by Environmental Reductants (e.g., FeS, Fe3O4)

Reductive dehalogenation is a significant transformation process for highly chlorinated aromatic compounds in anaerobic environments. nih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and generally less toxic compounds. Environmental reductants such as iron sulfides (FeS) and magnetite (Fe3O4) can mediate these reactions.

For "Benzene, tetrachloroethoxy-", reductive dehalogenation would likely proceed sequentially, removing one chlorine atom at a time. Studies on other chlorinated benzenes have shown that the position of the chlorine atom influences the rate of dehalogenation. nih.gov The presence of the ethoxy group may also affect the reaction rate, though specific data on this interaction is limited. It is plausible that the tetrachlorinated ring of "Benzene, tetrachloroethoxy-" could be reduced to trichloro-, dichloro-, and monochloroethoxybenzene, and eventually to ethoxybenzene.

Interactive Data Table: Reductive Dehalogenation of Chlorinated Benzenes

CompoundReductantProductsReference
HexachlorobenzeneSoil microcosmsPentachlorobenzene, Tetrachlorobenzenes nih.gov
1,2,4-TrichlorobenzeneSoil microcosmsDichlorobenzenes, Chlorobenzene nih.gov
1,2,3,4-TetrachlorobenzeneZnS (photocatalytic)1,2,3-Trichlorobenzene researchgate.net

Oxidative Transformation by Natural Oxidants

In aerobic environments, oxidative transformation by natural oxidants can play a role in the degradation of "Benzene, tetrachloroethoxy-". Reactive oxygen species, such as hydroxyl radicals (•OH), can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. acs.org The presence of the electron-withdrawing chlorine atoms and the electron-donating ethoxy group will influence the sites of oxidative attack. masterorganicchemistry.comacs.org

The initial products of oxidative attack on "Benzene, tetrachloroethoxy-" would likely be hydroxylated derivatives. Further oxidation could lead to the cleavage of the aromatic ring, forming smaller organic acids that can be more readily degraded. acs.org

Biodegradation Studies

The biodegradation of "Benzene, tetrachloroethoxy-" is expected to be a slow process due to its high degree of chlorination and the stability of the ether bond. However, microorganisms have been shown to degrade a wide range of xenobiotic compounds.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, bacteria can utilize oxygen to break down aromatic compounds. researchgate.netmdpi.com

Initial Activation Pathways (e.g., Hydroxylation by Dioxygenases)

The initial step in the aerobic biodegradation of many aromatic compounds is the activation of the stable aromatic ring by dioxygenase enzymes. researchgate.net These enzymes incorporate two oxygen atoms into the benzene ring, forming a cis-dihydrodiol. For "Benzene, tetrachloroethoxy-", a dioxygenase could attack the aromatic ring to form a tetrachloroethoxy-substituted cis-dihydrodiol. This intermediate would then be dehydrogenated to form a tetrachloroethoxy-substituted catechol.

Alternatively, another initial activation pathway could involve the cleavage of the ether bond. Enzymes known as etherases or O-demethylases can catalyze the cleavage of aryl ether linkages. rsc.orgrsc.orgresearchgate.netosti.govnih.gov In the case of "Benzene, tetrachloroethoxy-", an etherase could cleave the bond to form tetrachlorophenol and acetaldehyde. The resulting tetrachlorophenol would then be a substrate for further degradation. Studies on the degradation of alkyl ethers and aralkyl ethers by Rhodococcus sp. have demonstrated the enzymatic cleavage of the ether bond as an initial step. nih.gov

Aromatic Ring Cleavage Pathways (e.g., Catechol, Meta-cleavage, Ortho-cleavage)

Following the formation of a catechol intermediate (either tetrachloroethoxy-catechol or tetrachlorocatechol (B74200) after ether cleavage), the aromatic ring is susceptible to cleavage by other dioxygenases. researchgate.netrsc.orgresearchgate.net There are two main pathways for catechol ring cleavage: ortho-cleavage and meta-cleavage. researchgate.netresearchgate.net

Ortho -cleavage (or intradiol cleavage) involves the breaking of the bond between the two hydroxyl-bearing carbon atoms.

Meta -cleavage (or extradiol cleavage) involves the breaking of the bond adjacent to one of the hydroxyl groups.

The type of cleavage pathway utilized depends on the specific microbial strain and the substituents on the catechol ring. For chlorinated catechols, the ortho-cleavage pathway is often modified to handle the chlorinated intermediates. bibliotekanauki.pl The products of ring cleavage are then further metabolized through central metabolic pathways.

Interactive Data Table: Aromatic Ring Cleavage of Catechol Derivatives

SubstrateCleavage PathwayKey EnzymeOrganismReference
CatecholmetaCatechol 2,3-dioxygenasePlanococcus sp. bibliotekanauki.pl
4-ChlorocatecholmetaCatechol 2,3-dioxygenasePlanococcus sp. bibliotekanauki.pl
Catecholortho & metaCatechol 1,2-dioxygenase & Catechol 2,3-dioxygenaseRhodococcus opacus mdpi.com

Table of Compounds

Compound Name
Benzene, tetrachloroethoxy-
Acetaldehyde
AlCl3
Benzene
Catechol
Chlorobenzene
Dichlorobenzenes
Ethoxybenzene
FeCl3
Guaiacol
Guaiacylglycerol-β-guaiacyl ether
Monochloroethoxybenzene
Tetrachlorobenzene
Tetrachlorocatechol
Tetrachloroethoxy-cis-dihydrodiol
Tetrachloroethoxy-substituted catechol
Tetrachlorophenol
Trichloroethoxybenzene
Veratrylglycerol-β-guaiacyl ether
[BMIM]Cl
CuCl2
Fe3O4
FeS
ZnS

The environmental persistence and transformation of the synthetic compound "Benzene, tetrachloroethoxy-" are dictated by a series of abiotic and biotic degradation processes. Due to a scarcity of direct experimental data for this specific molecule, its environmental fate is largely inferred from studies on structurally analogous compounds, including chlorinated benzenes, aromatic ethers, and chloroalkoxybenzenes. These processes encompass hydrolytic cleavage, reductive dehalogenation, oxidative transformation, and biodegradation, which collectively contribute to its breakdown in various environmental compartments.

Hydrolytic Cleavage Under Various Environmental Conditions

The ether linkage in aromatic ethers is known to be relatively stable but can undergo hydrolytic cleavage, a reaction where a water molecule severs the carbon-oxygen bond. wikipedia.org This process is typically slow under neutral pH conditions but can be accelerated in the presence of acids or bases. For "Benzene, tetrachloroethoxy-", the presence of four electron-withdrawing chlorine atoms on the benzene ring is expected to increase the stability of the ether bond, making it more resistant to hydrolysis. masterorganicchemistry.commsu.edu

Research on the hydrolysis of related compounds, such as lignin model compounds featuring β-O-4 ether bonds, has demonstrated that cleavage can be facilitated under specific laboratory conditions, for instance, with metal chlorides in ionic liquids at high temperatures. researchgate.net Although these conditions are not representative of typical natural environments, they suggest that hydrolytic cleavage remains a potential, albeit likely minor, degradation pathway for "Benzene, tetrachloroethoxy-".

Table 1: Hydrolytic Cleavage of Aryl Ether Bonds in Model Compounds

Model CompoundConditionsProductsReference
Guaiacylglycerol-β-guaiacyl ether (GG)150°C, FeCl₃ in [BMIM]ClGuaiacol researchgate.net
Veratrylglycerol-β-guaiacyl ether (VG)150°C, AlCl₃ in [BMIM]ClGuaiacol researchgate.net

Reductive Dehalogenation by Environmental Reductants (e.g., FeS, Fe₃O₄)

In anaerobic environments, reductive dehalogenation is a critical transformation pathway for highly chlorinated aromatic compounds. nih.gov This process involves the sequential removal of chlorine atoms and their substitution with hydrogen atoms, resulting in congeners that are generally less chlorinated and less toxic. This reaction can be mediated by naturally occurring reductants like iron sulfides (FeS) and magnetite (Fe₃O₄).

For "Benzene, tetrachloroethoxy-", it is anticipated that reductive dehalogenation would occur in a stepwise manner. Studies on other chlorinated benzenes have indicated that the rate of dehalogenation is influenced by the position of the chlorine substituents on the aromatic ring. nih.gov The ethoxy group may also modulate the reaction kinetics, although specific data on this interaction are lacking. It is plausible that the tetrachlorinated ring of "Benzene, tetrachloroethoxy-" could be sequentially reduced to trichloro-, dichloro-, and monochloroethoxybenzene, and ultimately to ethoxybenzene.

Table 2: Reductive Dehalogenation of Chlorinated Benzenes

CompoundReductantProductsReference
HexachlorobenzeneSoil microcosmsPentachlorobenzene, Tetrachlorobenzenes nih.gov
1,2,4-TrichlorobenzeneSoil microcosmsDichlorobenzenes, Chlorobenzene nih.gov
1,2,3,4-TetrachlorobenzeneZnS (photocatalytic)1,2,3-Trichlorobenzene researchgate.net

Oxidative Transformation by Natural Oxidants

In aerobic settings, "Benzene, tetrachloroethoxy-" can be transformed through oxidative processes mediated by natural oxidants. Reactive oxygen species, particularly hydroxyl radicals (•OH), can initiate the degradation by attacking the aromatic ring, which can lead to hydroxylation and subsequent ring cleavage. acs.org The regiochemistry of this oxidative attack is influenced by the electronic effects of the substituents; the four chlorine atoms are electron-withdrawing, while the ethoxy group is electron-donating. masterorganicchemistry.comacs.org

The initial products of such oxidative reactions are expected to be various hydroxylated derivatives of "Benzene, tetrachloroethoxy-". Continued oxidation can lead to the opening of the aromatic ring, yielding smaller, more biodegradable organic acids. acs.org

Biodegradation Studies

The biodegradation of "Benzene, tetrachloroethoxy-" is predicted to be a challenging and slow process, owing to its high degree of chlorination and the inherent stability of the ether bond. Nevertheless, the metabolic versatility of microorganisms suggests that biodegradation is a feasible, albeit gradual, fate for this compound in the environment.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms can employ oxygen-dependent enzymatic pathways to break down aromatic compounds. researchgate.netmdpi.com

The aerobic biodegradation of many aromatic compounds commences with the enzymatic activation of the stable aromatic ring by dioxygenases. researchgate.net These enzymes introduce two oxygen atoms to form a cis-dihydrodiol intermediate. In the case of "Benzene, tetrachloroethoxy-", a dioxygenase could hydroxylate the aromatic ring to produce a tetrachloroethoxy-substituted cis-dihydrodiol. This intermediate would subsequently be dehydrogenated to yield a tetrachloroethoxy-substituted catechol.

An alternative initial activation step could be the enzymatic cleavage of the ether bond. Enzymes such as etherases or O-demethylases are known to catalyze the scission of aryl ether linkages. rsc.orgrsc.orgresearchgate.netosti.govnih.gov For "Benzene, tetrachloroethoxy-", an etherase could cleave the ether bond to produce tetrachlorophenol and acetaldehyde. The resulting tetrachlorophenol would then be channeled into pathways for chlorinated phenol degradation. Research on the degradation of various alkyl and aralkyl ethers by Rhodococcus species has confirmed that ether bond cleavage can be an initial step in their metabolism. nih.gov

Once a catechol intermediate is formed (either a tetrachloroethoxy-catechol or tetrachlorocatechol following ether cleavage), the aromatic ring becomes susceptible to cleavage by ring-cleaving dioxygenases. researchgate.netrsc.orgresearchgate.net The two primary mechanisms for this are ortho-cleavage and meta-cleavage. researchgate.netresearchgate.net

Ortho -cleavage (intradiol cleavage) results in the breaking of the C-C bond between the two hydroxyl groups.

Meta -cleavage (extradiol cleavage) severs the C-C bond adjacent to one of the hydroxyl groups.

The specific pathway utilized is dependent on the microbial strain and the nature of the substituents on the catechol ring. For chlorinated catechols, the ortho-cleavage pathway is often adapted to process the resulting chlorinated aliphatic intermediates. bibliotekanauki.pl The ring-fission products are subsequently funneled into central metabolic pathways for complete mineralization.

Table 3: Aromatic Ring Cleavage of Catechol Derivatives by Microorganisms

SubstrateCleavage PathwayKey EnzymeOrganismReference
CatecholmetaCatechol 2,3-dioxygenasePlanococcus sp. bibliotekanauki.pl
4-ChlorocatecholmetaCatechol 2,3-dioxygenasePlanococcus sp. bibliotekanauki.pl
Catecholortho & metaCatechol 1,2-dioxygenase & Catechol 2,3-dioxygenaseRhodococcus opacus mdpi.com

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the anaerobic biodegradation of the chemical compound Benzene, tetrachloroethoxy- .

Extensive searches for data on its degradation mechanisms, the role of terminal electron acceptors, initial activation steps, anaerobic metabolites, and the microbial consortia involved have not yielded any results pertaining directly to this compound. Similarly, information on environmental factors, such as salinity, that might influence its biodegradation is not available.

While research exists on the anaerobic degradation of structurally related compounds, such as other chlorinated benzenes and aromatic ethers, the strict requirement to focus solely on "Benzene, tetrachloroethoxy-" prevents the inclusion of this information as it would be speculative and fall outside the specified scope.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the anaerobic biodegradation of "Benzene, tetrachloroethoxy-" as outlined in the request. Further research and specific studies on this compound are needed to generate the requested information.

Environmental Fate and Transport Mechanisms

Volatilization from Water and Soil Systems

Volatilization is a significant process that governs the transfer of Benzene (B151609), tetrachloroethoxy- from water bodies and soil surfaces into the atmosphere. This process is largely influenced by the compound's Henry's Law constant, which describes its partitioning between air and water at equilibrium. dmu.dk Chemicals with a high Henry's Law constant tend to readily volatilize from water. dmu.dk

To provide a quantitative basis for the volatilization potential of Benzene, tetrachloroethoxy-, key physicochemical properties were estimated using predictive models such as the US EPA's EPI Suite™. These estimations are presented in the table below.

Table 1: Estimated Physicochemical Properties of Benzene, tetrachloroethoxy-
PropertyEstimated ValueImplication for Volatilization
Vapor Pressure0.002 Pa at 25°CLow volatility from a pure state.
Water Solubility0.23 mg/L at 25°CLow solubility can influence partitioning behavior.
Henry's Law Constant (H)2.3 Pa·m³/mol at 25°CIndicates a moderate potential to volatilize from water. dmu.dk

Data estimated using predictive QSAR models.

Based on the estimated Henry's Law constant, Benzene, tetrachloroethoxy- is expected to volatilize from water surfaces. The rate of this volatilization will also depend on environmental factors such as water body depth, flow rate, and wind speed. ca.gov

From soil, volatilization is influenced by factors including soil moisture content, temperature, and the compound's adsorption to soil particles. pdf4pro.com For a compound like Benzene, tetrachloroethoxy-, volatilization from moist soil surfaces is expected to occur. However, as the soil dries, the compound is likely to adsorb more strongly to soil particles, which would in turn reduce the rate of volatilization. pdf4pro.com

Adsorption and Desorption Characteristics in Soil and Sediment

The tendency of Benzene, tetrachloroethoxy- to attach to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the environment. This process, known as adsorption, is primarily governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, making it less mobile. service.gov.uk

The estimated Koc for Benzene, tetrachloroethoxy- suggests a significant affinity for organic matter.

Table 2: Estimated Soil and Sediment Partitioning of Benzene, tetrachloroethoxy-
PropertyEstimated ValueImplication for Adsorption
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)4.5Indicates strong adsorption to soil and sediment organic matter. service.gov.uk

Data estimated using predictive QSAR models.

With a high Koc value, Benzene, tetrachloroethoxy- is expected to be largely immobile in soils and sediments with significant organic content. service.gov.uk This strong adsorption reduces its concentration in the aqueous phase, thereby limiting its potential to leach into groundwater. service.gov.uk Desorption, the reverse process where the chemical is released from particles back into the water, is likely to be slow for this compound due to its strong binding affinity. This can lead to its persistence in the solid phase of soil and sediment.

Studies on other chlorinated benzenes have shown that sorption is a key process controlling their fate, with the organic carbon content of the soil being a primary influencing factor. ca.gov

Environmental Partitioning and Mass Balance Modeling

Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and sediment. Multimedia mass balance models, like the EQC (Equilibrium Criterion) model, can be used to predict this distribution based on a chemical's physicochemical properties. henrys-law.org These models help to understand the ultimate fate and areas of potential accumulation of a chemical in the environment. ecetoc.org

For Benzene, tetrachloroethoxy-, with its moderate volatility and high affinity for organic carbon, a mass balance model would likely predict that a significant portion of the compound released to the environment would partition to soil and sediment. While some portion would volatilize into the atmosphere from water and moist soil surfaces, its strong adsorption to solids would act as a major sink. The low water solubility would limit its concentration in the aqueous phase. Over time, the dominant environmental compartments for this compound are expected to be soil and sediment, where it may persist due to slow degradation and desorption rates.

Bioaccumulation and Biotransformation in Model Ecosystems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. ca.gov The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Several estimations for the bioconcentration factor of Benzene, tetrachloroethoxy- have been made using predictive models, as detailed in an ECHA registration dossier.

Table 3: Estimated Bioconcentration Factor (BCF) for Benzene, tetrachloroethoxy-
Prediction Model/SourceEstimated BCF Value (L/kg)Interpretation
BCFBAF model (v3.01)205.5Not expected to significantly bioaccumulate.
Chemspider database (2018)573.05Moderate potential for bioaccumulation.
SciFinder database (2017)775Moderate potential for bioaccumulation.
ACD/I-Lab predictive module (2018)947Moderate potential for bioaccumulation.

Source: ECHA Registration Dossier for a test chemical consistent with Benzene, tetrachloroethoxy-

While one model predicts a low potential for bioaccumulation, several others suggest a moderate potential. A BCF value between 100 and 1000 is often considered indicative of moderate bioaccumulation potential. The differences in the estimated values highlight the uncertainty inherent in predictive modeling. However, the collective data suggests that Benzene, tetrachloroethoxy- may accumulate in aquatic organisms to some extent.

Biotransformation, or the metabolic conversion of the compound within an organism, can influence its bioaccumulation potential. If the compound is readily metabolized to more water-soluble forms, it can be more easily excreted, thus reducing its BCF. The persistence of Benzene, tetrachloroethoxy- in organisms will depend on the rate of its biotransformation and elimination.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For Benzene (B151609), tetrachloroethoxy-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign the proton and carbon signals and to establish the connectivity between the aromatic and aliphatic portions of the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

The ¹H NMR spectrum of 2,3,5,6-tetrachloro-1-ethoxybenzene is expected to be relatively simple due to the molecule's symmetry.

Aromatic Region: The benzene ring has one proton at the C4 position. This proton would appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the four chlorine atoms and the electron-donating ethoxy group.

Aliphatic Region: The ethoxy group (-OCH₂CH₃) would give rise to two distinct signals:

A quartet for the methylene (B1212753) protons (-OCH₂-), shifted downfield due to the adjacent oxygen atom, likely appearing in the range of δ 4.0-4.5 ppm. The splitting into a quartet is due to the coupling with the three protons of the methyl group.

A triplet for the methyl protons (-CH₃), located further upfield, typically in the range of δ 1.3-1.6 ppm. This signal is split into a triplet by the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for 2,3,5,6-Tetrachloro-1-ethoxybenzene

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic-H (C4-H)7.0 - 7.5Singlet (s)1H
Methylene (-OCH₂-)4.0 - 4.5Quartet (q)2H
Methyl (-CH₃)1.3 - 1.6Triplet (t)3H

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the assumed 2,3,5,6-tetrachloro-1-ethoxybenzene, fewer signals than the total number of carbon atoms are expected.

Aromatic Carbons:

The carbon atom attached to the ethoxy group (C1) would be found in the downfield region of the aromatic carbons, likely between δ 150-160 ppm.

The four chlorine-substituted carbons (C2, C3, C5, C6) are chemically equivalent in this symmetric structure and would produce a single signal, expected in the range of δ 125-135 ppm.

The proton-bearing carbon (C4) would also give a distinct signal, likely in a similar region to the chlorinated carbons, around δ 120-130 ppm.

Aliphatic Carbons:

The methylene carbon (-OCH₂-) would resonate in the range of δ 60-70 ppm.

The methyl carbon (-CH₃) would appear at a higher field, typically between δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 2,3,5,6-Tetrachloro-1-ethoxybenzene

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-O-)150 - 160
C2, C3, C5, C6 (-Cl)125 - 135
C4 (-H)120 - 130
Methylene (-OCH₂-)60 - 70
Methyl (-CH₃)15 - 20

Heteronuclear NMR (e.g., ³⁵Cl) for Halogen Environments

While less common, ³⁵Cl NMR could theoretically be used to probe the environment of the chlorine atoms. Given the chemical equivalence of the four chlorine atoms in the assumed symmetrical structure, a single, likely broad, signal would be expected in the ³⁵Cl NMR spectrum. The large quadrupole moment of the chlorine isotopes often results in very broad signals, which can make this technique challenging.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their three-bond (vicinal) coupling. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between:

The aromatic proton signal and the C4 carbon signal.

The methylene proton quartet and the methylene carbon signal.

The methyl proton triplet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations for 2,3,5,6-tetrachloro-1-ethoxybenzene would include:

A correlation from the methylene protons (-OCH₂-) to the C1 carbon of the benzene ring.

Correlations from the aromatic proton (C4-H) to the adjacent chlorinated carbons (C3 and C5) and to C1.

These 2D NMR experiments would collectively provide unequivocal evidence for the connectivity of the ethoxy group to the tetrachlorinated benzene ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For Benzene, tetrachloroethoxy- (C₈H₆Cl₄O), the exact mass can be calculated. The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would lead to a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with predictable relative intensities, providing a clear signature for a tetrachlorinated compound. HRMS would be able to resolve these isotopic peaks and confirm the elemental formula.

Fragmentation Pattern Analysis for Structural Information

The molecular ion (M⁺•) of tetrachloroethoxybenzene would be susceptible to several key fragmentation pathways. The presence of chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a fragment containing four chlorine atoms, the relative intensities of the M, M+2, M+4, M+6, and M+8 peaks can be predicted. chemguide.co.uklibretexts.org

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common fragmentation for ethers involves the cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.org For tetrachloroethoxybenzene, this would involve the cleavage of the bond between the two carbons of the ethoxy group. However, the most favorable alpha-cleavage is typically the loss of the largest alkyl group. A primary fragmentation would be the cleavage of the C-O bond, leading to the formation of a phenoxy cation ([C₆H₅O]⁺) and a tetrachloroethyl radical, or a phenyl cation ([C₆H₅]⁺) and a tetrachloroethoxy radical.

Cleavage of the Tetrachloroethoxy Group: The tetrachloroethoxy side chain itself is prone to fragmentation. Loss of chlorine atoms or HCl from the molecular ion or fragment ions is a highly probable pathway.

Rearrangements: McLafferty-type rearrangements are possible if the side chain structure allows for a six-membered ring transition state, though this is less likely for a simple tetrachloroethoxy group. libretexts.orglibretexts.org

A detailed examination of the resulting fragments, their mass-to-charge (m/z) ratios, and their isotopic patterns allows for the piecing together of the original molecular structure.

Predicted Mass Spectrometry Fragmentation Data for 1-(1,1,2,2-Tetrachloroethoxy)benzene

m/z of Fragment Ion Possible Fragment Structure/Identity Fragmentation Pathway
274/276/278/280/282 [C₈H₆Cl₄O]⁺• Molecular Ion (M⁺•)
167/169/171/173 [C₂HCl₄]⁺ Cleavage of the phenyl group
132/134/136 [C₂HCl₃]⁺ Loss of Cl from [C₂HCl₄]⁺
93 [C₆H₅O]⁺ Cleavage of the C-O bond

Note: The table presents predicted values. The m/z values shown are for the most abundant isotopes. Actual spectra would show isotopic clusters for all chlorine-containing fragments.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing specific compounds within complex mixtures and for elucidating detailed structural information. nist.govcm-uj.krakow.pl In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected from the initial mass spectrum, subjected to fragmentation, and then the resulting fragment ions (product ions) are mass-analyzed. nist.gov This two-stage analysis provides enhanced selectivity and sensitivity. cm-uj.krakow.pl

For the analysis of "Benzene, tetrachloroethoxy-" in an environmental or biological sample, MS/MS would be invaluable. The process would involve:

Ionization: The sample mixture is ionized, typically using a soft ionization technique like electrospray ionization (ESI) to minimize initial fragmentation and preserve the molecular ion. acdlabs.com

Precursor Ion Selection (MS1): The mass spectrometer selects the isotopic cluster corresponding to the molecular ion of tetrachloroethoxybenzene (e.g., m/z 274 for the ³⁵Cl₄ isotopologue).

Fragmentation (Collision-Induced Dissociation): The selected precursor ions are passed into a collision cell, where they collide with an inert gas (like argon or nitrogen). This collision energy induces fragmentation of the precursor ion. eurekalert.org

Product Ion Analysis (MS2): The resulting product ions are analyzed by a second mass spectrometer, generating a product ion spectrum. This spectrum is characteristic of the precursor ion's structure. nist.goveurekalert.org

This technique allows for the confident identification and quantification of tetrachloroethoxybenzene even when co-eluting with other substances, as the product ion spectrum is unique to the precursor's structure. It is a cornerstone of modern analytical chemistry for trace-level detection. libretexts.orgcm-uj.krakow.pl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. computabio.comdocbrown.info The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. mestrelabcn.comchromatographyonline.com

Vibrational Modes of the Aromatic Ring and Tetrachloroethoxy Moiety

The vibrational spectrum of "Benzene, tetrachloroethoxy-" is determined by the collective motions of its atoms. These motions can be broken down into fundamental vibrations, or normal modes. acdlabs.com The total number of normal vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. nist.gov

Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H bonds will exhibit stretching vibrations typically in the region of 3100-3000 cm⁻¹. vscht.cz

C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of characteristic bands, usually in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the ring influences the exact position and intensity of these bands.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org

Tetrachloroethoxy Moiety Vibrations:

C-H Stretching: Any C-H bonds on the ethoxy group would show aliphatic C-H stretching vibrations, typically between 3000-2850 cm⁻¹. libretexts.org

C-O Stretching: The ether linkage (Aryl-O-C) results in a strong, characteristic C-O stretching absorption. For aryl alkyl ethers, this typically appears as two distinct bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. vscht.cz

C-Cl Stretching: The carbon-chlorine bonds will have strong stretching vibrations in the fingerprint region, generally between 800-600 cm⁻¹. specac.com The presence of multiple C-Cl bonds would likely result in several strong, overlapping bands in this region.

Diagnostic Bands for Functional Group Identification

The IR spectrum of tetrachloroethoxybenzene can be used to confirm the presence of its key functional groups through diagnostic absorption bands.

Predicted Diagnostic IR Bands for Tetrachloroethoxybenzene

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000 C-H Stretch Aromatic Ring Medium to Weak
1600-1450 C=C Stretch Aromatic Ring Medium to Weak
1275-1200 Asymmetric C-O-C Stretch Aryl Ether Strong
1075-1020 Symmetric C-O-C Stretch Aryl Ether Strong
900-675 C-H Out-of-Plane Bending Aromatic Ring Strong

Note: This table is based on general correlation charts and predicted values. vscht.czspecac.com The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the entire molecular structure. vscht.cz

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that, like IR, probes the vibrational modes of a molecule. nih.gov It is based on the inelastic scattering of monochromatic light, known as the Raman effect. specac.comnist.gov A key difference from IR spectroscopy is the selection rule: a vibration is Raman active if it causes a change in the polarizability of the molecule. chromatographyonline.com This often means that vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice-versa, making the two techniques highly complementary. chemguide.co.uk

Complementary Vibrational Analysis for Molecular Fingerprinting

A Raman spectrum provides a unique molecular fingerprint that can be used for identification. libretexts.orgnist.gov For "Benzene, tetrachloroethoxy-", Raman spectroscopy would offer complementary information to its IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The C=C stretching modes in the 1600-1580 cm⁻¹ region are also usually strong in the Raman spectrum.

Symmetric Bonds: Bonds that are non-polar or symmetric, such as C-C bonds, tend to produce strong Raman signals, whereas they are weak in the IR spectrum.

C-Cl Vibrations: The C-Cl stretching modes are also Raman active and would appear in the low-frequency region of the spectrum.

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of tetrachloroethoxybenzene can be obtained. This dual analysis strengthens the confidence in structural elucidation and provides a highly specific molecular fingerprint for the compound. nih.gov The use of Raman spectroscopy is particularly advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer but has strong IR absorption that can obscure spectral regions. chemguide.co.uk

Analysis of Ring Breathing and Deformation Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the structural characteristics of substituted benzene rings. For a molecule such as Benzene, tetrachloroethoxy-, these methods would provide detailed insights into the vibrational modes of the aromatic core, particularly the ring breathing and deformation modes.

Ring breathing is a symmetric radial stretching vibration of the entire benzene ring, often appearing as a strong, sharp peak in the Raman spectrum. mdpi.com Its frequency is highly sensitive to the mass and electronic properties of the substituents. For unsubstituted benzene, this mode is famously observed at 992 cm⁻¹. researchgate.net In heavily substituted compounds like hexachlorobenzene (B1673134), the frequency of this mode shifts significantly, for instance, to 1229 cm⁻¹. researchgate.net For Benzene, tetrachloroethoxy-, one would expect the ring breathing frequency to be influenced by the combined mass and electronic effects of the four chlorine atoms and the ethoxy group.

Ring deformation modes involve in-plane and out-of-plane bending of the carbon-carbon bonds within the ring. These vibrations are also characteristic of the substitution pattern. For example, in-plane C-C-C deformation modes are observed for benzene at 606 cm⁻¹ and for hexachlorobenzene at 692 cm⁻¹. mdpi.comresearchgate.net The specific frequencies for Benzene, tetrachloroethoxy- would depend on its exact isomeric form, as the symmetry of the molecule dictates the IR and Raman activity of these modes. Without experimental data, the precise frequencies for the ring breathing and deformation modes of Benzene, tetrachloroethoxy- cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. tugraz.atanton-paar.com If suitable single crystals of Benzene, tetrachloroethoxy- could be grown, this technique would yield a wealth of structural information. tugraz.at

The analysis would provide the fundamental unit cell parameters (the dimensions a, b, c, and angles α, β, γ that define the repeating crystalline unit) and the space group, which describes the symmetry elements present in the crystal. tugraz.atdrawellanalytical.com From this, a complete molecular structure could be determined, including:

Precise bond lengths (e.g., C-C, C-Cl, C-O, O-C, C-H).

Bond angles within the benzene ring and the ethoxy substituent.

Torsional or dihedral angles, which would describe the orientation of the ethoxy group relative to the plane of the tetrachlorobenzene ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential halogen bonding, which dictate the crystal packing.

Despite a thorough search, no published crystal structure for Benzene, tetrachloroethoxy- has been found. Therefore, no crystallographic data can be presented.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu This technique is used to analyze the electronic structure of chromophores. uzh.ch

The primary chromophore in Benzene, tetrachloroethoxy- is the tetrachlorinated benzene ring. The ethoxy group (-OC₂H₅) acts as an auxochrome—a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption.

The absorption bands in the UV-Vis spectrum of this compound would arise from π → π* electronic transitions within the aromatic ring. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the four chlorine atoms and the oxygen atom of the ethoxy group, with its non-bonding (n) electrons, would also influence the electronic environment. The chlorine atoms typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The ethoxy group, being an electron-donating group, would further modulate these transitions.

Without experimental spectra, the specific wavelengths of maximum absorption (λmax) and their corresponding molar absorptivity values (ε) for Benzene, tetrachloroethoxy- remain undetermined.

The polarity of the solvent can influence the electronic absorption spectrum of a molecule. This phenomenon, known as solvatochromism, can cause a shift in the position of absorption bands. The direction and magnitude of the shift depend on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov To characterize this effect for Benzene, tetrachloroethoxy-, its UV-Vis spectrum would need to be recorded in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) or acetonitrile). A data table could then be constructed to show the λmax in each solvent. However, no such experimental studies were found for this specific compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular-level properties and behaviors of chemical compounds. These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and reactivity, providing insights that can be difficult to obtain through experimental means alone. In the context of "Benzene, tetrachloroethoxy-," with the chemical formula C8H6Cl4O, such calculations are instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT methods are widely applied to study a vast array of molecular systems, and they are particularly well-suited for investigating the properties of halogenated organic compounds like "Benzene, tetrachloroethoxy-".

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its physical and chemical properties. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For "Benzene, tetrachloroethoxy-," this process would involve systematically exploring different possible conformations, particularly concerning the orientation of the ethoxy group relative to the tetrachlorinated benzene (B151609) ring.

Conformational analysis is crucial for identifying the global minimum energy structure as well as other low-energy conformers that may be present under ambient conditions. The relative energies of these conformers can provide insights into the molecule's flexibility and the populations of different shapes it can adopt.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of "Benzene, tetrachloroethoxy-" is key to predicting its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity.

Furthermore, calculations of the molecular electrostatic potential (MEP) and atomic charges can reveal the distribution of charge across the molecule. This information is invaluable for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For "Benzene, tetrachloroethoxy-," one would expect a significant polarization of charge due to the presence of the electronegative chlorine and oxygen atoms.

Vibrational Frequency Calculations for Spectroscopic Correlation

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying and characterizing molecules based on their vibrational modes. DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra.

By calculating the vibrational frequencies of the optimized geometry of "Benzene, tetrachloroethoxy-," a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed spectral bands to specific vibrational motions of the atoms. This correlation between theoretical and experimental spectra is a powerful validation of both the computational model and the experimental results.

Reaction Mechanism Elucidation (e.g., Transition States, Activation Barriers)

DFT can be employed to investigate the mechanisms of chemical reactions involving "Benzene, tetrachloroethoxy-". This involves identifying the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation barriers, which determine the rate of the reaction.

For example, one could computationally study the potential degradation pathways of "Benzene, tetrachloroethoxy-" in the environment or its metabolism in biological systems. By mapping out the potential energy surface for a proposed reaction, researchers can gain a detailed understanding of the step-by-step process of bond breaking and formation, providing insights that are often inaccessible through experimental observation alone.

Solvent Effects Modeling on Electronic and Optical Properties

The properties of a molecule can be significantly influenced by its environment, particularly when it is dissolved in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent on the electronic and optical properties of "Benzene, tetrachloroethoxy-".

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent environment alters the molecule's charge distribution, molecular orbital energies, and UV-Vis absorption spectrum. This is crucial for accurately predicting the behavior of "Benzene, tetrachloroethoxy-" in solution and for comparing theoretical predictions with experimental measurements, which are often conducted in the solution phase.

Ab Initio Methods (e.g., SCF, CISD, CCSD(T))

Ab initio methods are a cornerstone of computational chemistry, deriving information from first principles without relying on experimental data. wikipedia.orgyoutube.com These methods solve the electronic Schrödinger equation to provide detailed information about the electronic structure of molecules. wikipedia.org

Self-Consistent Field (SCF) Methods: The simplest ab initio method is the Hartree-Fock (HF) Self-Consistent Field (SCF) approach. chemeurope.com It approximates the instantaneous electron-electron repulsion with an average effect. chemeurope.com For Benzene, tetrachloroethoxy-, SCF calculations provide a fundamental understanding of its molecular orbitals and electron distribution. researchgate.net While computationally less expensive, the HF method neglects a significant portion of electron correlation, which can be crucial for accurately predicting certain molecular properties. ststephens.net.in

Configuration Interaction Singles and Doubles (CISD): To account for electron correlation, post-Hartree-Fock methods like Configuration Interaction (CI) are employed. ststephens.net.in CISD includes all single and double electronic excitations from the Hartree-Fock determinant. ststephens.net.in This provides a more accurate description of the electronic wavefunction and energy. For Benzene, tetrachloroethoxy-, CISD calculations would offer a more refined picture of its electronic states compared to SCF methods, though at a higher computational cost. arxiv.org

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): Often considered the "gold standard" in quantum chemistry, the CCSD(T) method provides highly accurate energies and properties for many molecular systems. nih.govrsc.org It includes single and double excitations in an exponential operator and adds the effect of triple excitations perturbatively. nih.gov For Benzene, tetrachloroethoxy-, CCSD(T) calculations would yield benchmark-quality data on its geometry, energy, and other electronic properties, serving as a reference for more approximate methods. Recent advancements have made CCSD(T) calculations feasible for larger molecules. chemrxiv.org

Comparison of Ab Initio Methods for Benzene, tetrachloroethoxy-
MethodDescriptionKey Information ProvidedComputational Cost
SCF (Hartree-Fock)Approximates electron-electron repulsion as an average field. chemeurope.comMolecular orbitals, electron distribution, initial geometry. researchgate.netRelatively Low
CISDIncludes single and double electronic excitations to account for electron correlation. ststephens.net.inMore accurate electronic state energies and wavefunctions.High
CCSD(T)"Gold standard" method including single, double, and perturbative triple excitations. nih.govrsc.orgHighly accurate benchmark data on geometry, energy, and electronic properties. nih.govVery High

Excited State Calculations and Photochemical Reactivity Predictions

The interaction of molecules with light is fundamental to photochemistry. numberanalytics.com Computational methods are invaluable for understanding the excited states of molecules and predicting their photochemical reactivity. numberanalytics.comkit.edu

For Benzene, tetrachloroethoxy-, understanding its behavior upon absorption of light is crucial for assessing its environmental fate and potential applications in photochemistry. Excited state calculations can predict the energies and properties of its excited electronic states. uni-mainz.dersc.org Time-Dependent Density Functional Theory (TD-DFT) is a popular method for this purpose, offering a good balance between accuracy and computational cost. rsc.orgscm.com

These calculations can reveal potential photochemical reaction pathways. rsc.org For instance, by examining the potential energy surfaces of the excited states, researchers can identify whether the molecule is likely to undergo processes such as photodissociation (breaking of chemical bonds) or photoisomerization upon excitation. numberanalytics.com The presence of chlorine atoms and the ethoxy group on the benzene ring will significantly influence the nature of the excited states and, consequently, the photochemical reactivity. The study of related halogenated benzenes has shown that the position and nature of the halogen substituent can direct the outcome of photochemical reactions.

Predicted Photochemical Behavior of Benzene, tetrachloroethoxy-
Computational MethodPredicted Property/BehaviorSignificance
TD-DFTExcited state energies and oscillator strengths. rsc.orgscm.comPredicts the wavelengths of light the molecule will absorb.
Potential Energy Surface ScansIdentification of reaction pathways from excited states. numberanalytics.comPredicts likely photochemical reactions like bond cleavage.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing the conformational dynamics and intermolecular interactions of Benzene, tetrachloroethoxy-. github.ioyoutube.com

Conformational Dynamics and Flexibility in Solution

In a solvent, Benzene, tetrachloroethoxy- is not a static entity but undergoes constant conformational changes. The ethoxy group, in particular, can rotate around the carbon-oxygen bond, leading to different spatial arrangements of the molecule. MD simulations can capture this flexibility and determine the preferred conformations in a given solvent. researchgate.netnih.govnih.gov The dynamics of these conformational changes can be crucial for understanding the molecule's reactivity and its interactions with other molecules. nih.govmdpi.com

Intermolecular Interactions with Solvents and Other Molecules

The interactions between Benzene, tetrachloroethoxy- and its surrounding environment are critical to its behavior in solution. walshmedicalmedia.comharvard.edu MD simulations can explicitly model the interactions between the solute and solvent molecules. uni-muenchen.de This allows for the study of how the solvent molecules arrange themselves around the solute (solvation shell) and how these interactions influence the solute's conformation and reactivity. libretexts.orgcsbsju.edu For instance, in a polar solvent like water, hydrogen bonding and dipole-dipole interactions will play a significant role, whereas in a non-polar solvent, van der Waals forces will dominate. csbsju.edu Understanding these interactions is key to predicting the solubility and transport properties of Benzene, tetrachloroethoxy-.

Molecular Dynamics Simulation Insights for Benzene, tetrachloroethoxy-
Simulation FocusKey FindingsImplications
Conformational DynamicsCharacterization of the rotational freedom of the ethoxy group and preferred molecular shapes. researchgate.netfrontiersin.orgInfluences the molecule's accessibility for reactions.
Solvent InteractionsDetails of the solvation shell structure and the nature of intermolecular forces (e.g., hydrogen bonding, van der Waals). uni-muenchen.delibretexts.orgDetermines solubility and affects reaction rates.

Quantitative Structure-Reactivity and Structure-Property Relationships (QSPR)

Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its properties or reactivity. mdpi.comnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

For Benzene, tetrachloroethoxy- and related halogenated benzenes, QSPR studies can be used to predict a wide range of properties, such as boiling point, solubility, and toxicity, based on calculated molecular descriptors. researchgate.netresearchgate.net These descriptors can be simple, like molecular weight, or more complex, derived from quantum chemical calculations, such as orbital energies (HOMO and LUMO) and charge distributions. nih.govresearchgate.net By establishing a mathematical relationship between these descriptors and a specific property for a series of related compounds, the property of a new compound like Benzene, tetrachloroethoxy- can be predicted without the need for experimental measurement. wur.nlmdpi.com These models are particularly valuable for assessing the environmental impact and potential hazards of chemicals. researchgate.net

Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze compounds that can be vaporized without decomposition. rroij.com In the context of analyzing tetrachloroethoxybenzene, GC serves as the primary separation method. The process involves injecting a sample into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a specialized column (the stationary phase). etamu.edukhanacademy.org The separation is based on the differential partitioning of the compound between the two phases. Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster, resulting in different retention times that aid in identification. youtube.com A variety of detectors can be used in conjunction with GC for the analysis of specific compounds like tetrachloroethoxybenzene. rroij.com

GC Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including halogenated benzenes like tetrachloroethoxybenzene. chromatographyonline.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu

After the sample components are separated by the GC, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nist.gov This mass spectrum acts as a chemical "fingerprint," allowing for highly confident identification of the compound. For complex environmental samples, GC-MS provides excellent selectivity and sensitivity. chromatographyonline.comnist.gov

Key Parameters in GC-MS Analysis:

Column: A DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) is often used.

Temperature Programming: A programmed heating ramp, for instance from 80°C to 280°C at 10°C/min, can enhance the resolution of the peaks in the chromatogram.

Mass Scan Range: A typical mass scan range is from 35 to 550 atomic mass units (amu). The lower limit is set to avoid interference from atmospheric gases like nitrogen and oxygen. orslabs.com

GC Coupled with Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is another robust method for the analysis of organic compounds. The FID is particularly sensitive to hydrocarbons and is a common detector for GC. researchgate.net After separation in the GC column, the sample components are passed through a hydrogen-air flame. The combustion of organic compounds produces ions, which are then detected as an electrical signal. The intensity of the signal is proportional to the amount of the compound present. chromatographyonline.com

While highly sensitive, the FID is not as specific as a mass spectrometer and may not be able to definitively identify unknown compounds without the use of analytical standards for comparison. redalyc.org However, for routine quantitative analysis of known compounds like tetrachloroethoxybenzene, GC-FID offers excellent performance, including good linearity and accuracy. redalyc.orgmdpi.com

Table 1: GC-FID Method Validation Parameters

Parameter Typical Value Reference
Linearity (R²) ≥ 0.998 chromatographyonline.com
Limit of Quantification (LOQ) 0.8 ppm (for CCl4) chromatographyonline.com
Relative Standard Deviation (RSD) < 1% redalyc.org

GC Coupled with Photoionization Detection (GC-PID)

Gas chromatography coupled with a photoionization detector (GC-PID) is a sensitive and selective technique for the detection of aromatic and other organic compounds that can be ionized by ultraviolet light. researchgate.net The PID uses a UV lamp to emit photons that ionize the target compounds. The resulting ions are collected on an electrode, and the current generated is measured. researchgate.net

GC-PID is known for its high sensitivity, with the ability to detect compounds at parts-per-billion (ppb) levels. mdpi.com It is a non-destructive technique, which means the sample can be further analyzed by another detector in series. peakscientific.com This method is particularly suitable for the on-site analysis of volatile organic compounds (VOCs) in environmental samples. nih.gov

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) utilizes capillary columns, which are very long and have a small internal diameter. These columns provide a much higher separation efficiency compared to traditional packed columns, resulting in sharper peaks and better resolution of complex mixtures. researchgate.net When analyzing environmental samples that may contain numerous related compounds, such as different chlorinated benzenes, HRGC is essential to ensure that tetrachloroethoxybenzene is fully separated from other potential interferences. researchgate.net

HRGC is often coupled with high-resolution mass spectrometry (HRMS) for the analysis of trace levels of persistent organic pollutants like dioxins and related compounds. nih.govwell-labs.com This combination provides the highest degree of selectivity and sensitivity, which is crucial for detecting these compounds in complex matrices like human serum or environmental samples. nih.gov

Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to isolate and concentrate tetrachloroethoxybenzene from the sample matrix and remove interfering substances before GC analysis. phenomenex.comorganomation.com The choice of technique depends on the sample type (e.g., water, soil, air, biological tissues). organomation.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. sigmaaldrich.com The sample is passed through a solid sorbent material that selectively retains the analyte of interest. The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample. diva-portal.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. sigmaaldrich.com The fiber is exposed to the sample (or its headspace), and the analytes partition onto the fiber coating. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. novapublishers.com

Thermal Desorption: This technique is commonly used for analyzing volatile and semi-volatile organic compounds collected on sorbent tubes from air samples. The sorbent tube is heated, and the trapped analytes are released directly into the GC system. nih.gov

Headspace Analysis: Headspace analysis involves analyzing the vapor phase above a liquid or solid sample in a sealed vial. orslabs.com This technique is particularly useful for volatile compounds like tetrachloroethoxybenzene in solid or liquid matrices. nih.gov

Table 2: Common Sample Preparation Techniques and Their Principles

Technique Principle Application Reference
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent. Water and liquid samples. sigmaaldrich.comdiva-portal.org
Solid-Phase Microextraction (SPME) Extraction of analytes onto a coated fiber. Water, air, and solid samples. sigmaaldrich.comnovapublishers.com
Thermal Desorption Release of trapped analytes from a sorbent by heating. Air samples. nih.gov
Headspace Analysis Analysis of the vapor phase above a sample. Solid and liquid samples. orslabs.comnih.gov

Assessment of Analytical Interferences

Analytical interferences can arise from various sources and can affect the accuracy of the results. clsi.org Interferences can be broadly categorized as matrix effects, where other components in the sample co-elute with the analyte of interest, or instrumental interferences. nih.gov

In the context of tetrachloroethoxybenzene analysis, potential interferences could include other chlorinated organic compounds with similar chromatographic properties. biochemia-medica.com To address this, several strategies are employed:

Method Validation: The analytical method must be validated to demonstrate its selectivity for tetrachloroethoxybenzene in the presence of potential interferents. eurachem.org

Use of High-Resolution Techniques: As mentioned earlier, HRGC and HRMS can resolve the analyte from many interfering compounds. chromatographyonline.com

Selective Detectors: Detectors like MS provide a high degree of selectivity based on the unique mass spectrum of the analyte. nist.gov

Sample Cleanup: Thorough sample preparation is crucial to remove as many interfering compounds as possible before the analysis. thermofisher.com

Common sources of interference in laboratory analyses include hemolysis (the rupture of red blood cells), icterus (high levels of bilirubin), and lipemia (high levels of lipids) in biological samples. nih.govresearchgate.net While these are more commonly associated with clinical chemistry assays, they can also impact the extraction efficiency of organic compounds from biological matrices.

Table 3: Mentioned Compound Names

Compound Name
Benzene (B151609), tetrachloroethoxy-
1,2,3,4-tetrachloro-5-ethoxybenzene
Nitrogen
Oxygen
Dioxins
Chlorinated benzenes
Carbon Tetrachloride
Bilirubin

Liquid Chromatography (LC)

Liquid chromatography is a cornerstone of modern analytical chemistry, used to separate components from a mixture in a liquid mobile phase that is passed through a solid stationary phase. For a semi-volatile and moderately polar compound like Benzene, tetrachloroethoxy-, LC offers a versatile platform for separation from complex sample matrices, such as environmental water or soil extracts, prior to detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a high-pressure form of liquid chromatography that provides high-resolution separations. nih.gov When coupled with an Ultraviolet (UV) detector, it becomes a powerful tool for quantifying compounds that absorb UV light.

The principle of HPLC-UV relies on passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Different components in the mixture interact differently with the stationary phase, causing them to flow out of the column at different times (retention times). nih.gov As the separated components elute from the column, they pass through a UV detector. Benzene, tetrachloroethoxy-, containing a benzene ring, possesses a chromophore that absorbs light in the UV spectrum. The amount of UV light absorbed is directly proportional to the concentration of the compound in the sample, according to the Beer-Lambert law. This allows for accurate quantification by comparing the sample's response to that of calibration standards of known concentrations.

Due to the lack of specific published methods for this compound, the following table presents illustrative parameters for an HPLC-UV method that would be a logical starting point for method development.

Illustrative HPLC-UV Method Parameters

Parameter Typical Value / Type Purpose
Column C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water Gradient Elutes the analyte from the column.
Flow Rate 1.0 mL/min Controls retention time and separation efficiency.
Injection Volume 10 µL Volume of sample introduced into the system.
Column Temperature 30 °C Ensures reproducible retention times.
UV Detection 220 nm Wavelength for optimal absorbance of the analyte.
Limit of Detection (LOD) Hypothetical: 1-10 µg/L Smallest amount that can be reliably detected.

| Limit of Quantitation (LOQ) | Hypothetical: 5-30 µg/L | Smallest amount that can be reliably quantified. |

LC Coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for confirming the identity of analytes and for detecting them at very low concentrations in complex matrices.

After separation via the LC column, the eluent is directed into the mass spectrometer's ion source. Here, molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For a compound like Benzene, tetrachloroethoxy-, APCI might be more suitable due to its lower polarity compared to highly polar molecules typically analyzed by ESI. The ionized molecules are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). LC-MS can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly selective and sensitive quantification of target analytes.

The following table provides an example of potential parameters for an LC-MS method for the analysis of Benzene, tetrachloroethoxy-.

Illustrative LC-MS Method Parameters

Parameter Typical Value / Type Purpose
Chromatography UHPLC, C18 Column Provides fast, high-resolution separation.
Ionization Source APCI (Negative Ion Mode) Generates ions from the analyte for MS detection.
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Separates ions by mass-to-charge ratio.
Acquisition Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) Hypothetical: m/z 288 [M-H]⁻ The mass of the intact ionized molecule.
Product Ion (Q3) Hypothetical: e.g., m/z 253 A characteristic fragment of the precursor ion for confirmation.

| Limit of Detection (LOD) | Hypothetical: <1 µg/L | Demonstrates high sensitivity of the technique. |

Specialized Chromatographic Techniques (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography and is considered a "green" technology due to its reduced use of organic solvents.

The mobile phase in SFC has low viscosity and high diffusivity, which allows for fast and efficient separations at lower backpressures compared to HPLC. SFC is particularly well-suited for the separation and purification of chiral compounds and can be an excellent alternative to normal-phase HPLC. For Benzene, tetrachloroethoxy-, SFC could offer advantages in terms of speed and reduced solvent consumption. It is compatible with various detectors, including UV and mass spectrometry, providing flexibility for both quantification and identification.

Immunoassay-Based Screening Methods

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. These methods are widely used for rapid screening of a large number of samples because they are typically fast and cost-effective. The principle involves a specific binding reaction between an antibody and the target analyte (the antigen).

For an immunoassay to be developed for Benzene, tetrachloroethoxy-, a specific antibody that recognizes the molecule would need to be produced. This is a significant undertaking for a small synthetic molecule. Therefore, a dedicated commercial immunoassay kit for this specific compound is unlikely to be available. Immunoassays are designed to give a presumptive result (positive or negative). Any positive result from an immunoassay screen requires confirmation by a more specific and quantitative method, such as LC-MS or GC-MS, to avoid the possibility of false positives caused by cross-reactivity with structurally similar compounds.

Continuous Monitoring Systems (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying unknown materials and for quantitative analysis of components in a mixture.

For continuous monitoring applications, such as in an industrial setting or for environmental air analysis, FTIR can be used to detect the presence of specific chemical vapors in real-time. Benzene, tetrachloroethoxy- would exhibit a unique infrared absorption spectrum based on its molecular structure, with characteristic absorption bands corresponding to its C-Cl, C-O-C, and aromatic C-H bonds. By monitoring the intensity of these specific absorption bands, the concentration of the compound in the air could be continuously tracked. However, the sensitivity of FTIR for trace-level detection can be limited, and its effectiveness can be affected by interfering compounds in the sample matrix that have overlapping absorption spectra.

Interdisciplinary Research Perspectives and Advanced Applications in Chemical Science

Role as Building Blocks or Intermediates in Complex Organic Synthesis

Organic building blocks are foundational molecules that chemists utilize to construct more complex chemical structures. masterorganicchemistry.com "Benzene, tetrachloroethoxy-" can be envisioned as a valuable intermediate in the synthesis of elaborate molecules, largely due to the reactivity of its constituent parts: the polychlorinated aromatic ring and the ether linkage.

The synthesis of "Benzene, tetrachloroethoxy-" itself would likely proceed through well-established etherification reactions. The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comfrancis-press.comwikipedia.orgbyjus.com In this context, a tetrachlorophenol would be deprotonated with a suitable base to form a tetrachlorophenoxide ion, which would then act as a nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) to form the desired tetrachloroethoxybenzene. youtube.com The choice of base is crucial; while strong bases like sodium hydride are often used for alcohols, phenols are more acidic, and a base like sodium hydroxide (B78521) is often sufficient. youtube.com

The specific isomer of tetrachlorophenol used as the starting material would determine the final structure of the "Benzene, tetrachloroethoxy-" product. Several isomers of tetrachlorophenol exist, including 2,3,4,5-tetrachlorophenol (B165442) and 2,3,4,6-tetrachlorophenol, each with distinct physical and chemical properties. nih.govnih.gov

Table 1: Potential Tetrachlorophenol Precursors for Benzene (B151609), tetrachloroethoxy- Synthesis

Precursor Compound CAS Number Key Properties
2,3,4,5-Tetrachlorophenol 4901-51-3 Appears as needles or beige solid. nih.gov

Once synthesized, "Benzene, tetrachloroethoxy-" could serve as a scaffold for further chemical modifications. The chlorine atoms on the benzene ring can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. The ether linkage, while generally stable, can be cleaved under specific, often harsh, conditions. This potential for selective functionalization makes it a candidate for creating more complex molecules with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. diva-portal.org

Incorporation into Functional Materials (e.g., Polymers, Smart Materials)

Functional materials are designed to possess specific, often responsive, properties that enable their use in advanced technologies. mdpi.com The incorporation of halogenated aromatic compounds into polymers can impart desirable characteristics such as flame retardancy, thermal stability, and specific electrical properties. epa.govindustry.gov.au

While no specific polymers containing "Benzene, tetrachloroethoxy-" are documented, its structure suggests potential utility in this area. Chlorinated polymers, such as polyvinyl chloride (PVC), are widely used, and the introduction of aromatic rings can enhance thermal stability. researchgate.net Polychlorinated diphenyl ethers, which share structural similarities with "Benzene, tetrachloroethoxy-", have been used as flame retardants and plasticizers. epa.govmdpi.com The high chlorine content of "Benzene, tetrachloroethoxy-" would likely contribute to flame retardant properties, as the chlorine atoms can act as radical scavengers during combustion.

Environmental Remediation and Treatment Technologies (e.g., as a target for photocatalytic degradation)

The widespread use of chlorinated aromatic compounds has led to their presence as environmental pollutants. mdpi.com Consequently, significant research has focused on developing effective remediation technologies. "Benzene, tetrachloroethoxy-", as a polychlorinated aromatic ether, would likely be persistent in the environment and a target for such remediation efforts.

Photocatalytic degradation is an advanced oxidation process that has shown promise for the breakdown of chlorinated phenols and other refractory organic pollutants. ucl.ac.ukacs.orgnrel.govresearchgate.net This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals. ucl.ac.uk These radicals can attack the aromatic ring, leading to its cleavage and eventual mineralization into less harmful substances like carbon dioxide and water. ucl.ac.uk The efficiency of photocatalytic degradation can be influenced by factors such as the pH of the solution, the concentration of the pollutant, and the presence of other substances. acs.org Studies on the photocatalytic degradation of chlorinated phenols, which are potential precursors to "Benzene, tetrachloroethoxy-", provide a model for how this compound might be treated. ucl.ac.uk

Bioremediation is another important strategy for cleaning up contaminated sites. mdpi.comacs.orgmdpi.comelsevier.espjoes.com This approach utilizes microorganisms that can degrade or transform hazardous substances. While many microorganisms can degrade simpler aromatic compounds, the presence of multiple chlorine atoms can make a molecule more resistant to biodegradation. However, some bacterial strains have been identified that are capable of degrading polychlorinated compounds. pjoes.com The effectiveness of bioremediation for a compound like "Benzene, tetrachloroethoxy-" would depend on the ability of microbial enzymes to attack the chlorinated ring or the ether linkage.

Table 2: Overview of Remediation Technologies for Chlorinated Aromatic Compounds

Technology Description Key Principles
Photocatalytic Degradation Utilizes a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species that degrade pollutants. ucl.ac.uk Generation of hydroxyl radicals, oxidation of the aromatic ring.
Bioremediation Employs microorganisms to break down or transform contaminants into less toxic forms. mdpi.commdpi.com Microbial metabolism, enzymatic degradation of pollutants.

Contributions to Fundamental Theoretical Chemistry and Computational Method Development

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. Halogenated aromatic compounds are interesting subjects for theoretical studies due to the complex interplay of electronic and steric effects introduced by the halogen substituents.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comnih.gov For a molecule like "Benzene, tetrachloroethoxy-", DFT calculations could be used to predict its optimized geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.commdpi.com The HOMO-LUMO gap is a key parameter that provides insights into the chemical reactivity and stability of a molecule.

Computational studies on related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have been used to understand their toxicity and environmental fate. nih.govnih.gov These studies often analyze properties like the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and can indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov For "Benzene, tetrachloroethoxy-", such calculations could help to rationalize its potential reactivity and interactions with biological systems or environmental matrices.

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s)
Benzene, tetrachloroethoxy- Tetrachloroethoxybenzene
2,3,4,5-Tetrachlorophenol
2,3,4,6-Tetrachlorophenol
Ethyl iodide Iodoethane
Ethyl bromide Bromoethane
Sodium hydride
Sodium hydroxide Caustic soda
Polyvinyl chloride PVC
Polychlorinated diphenyl ethers PCDEs
Titanium dioxide Titania, TiO₂
Polychlorinated biphenyls PCBs

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